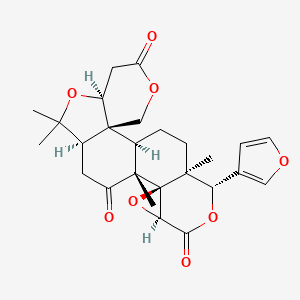

リモニン

概要

説明

科学的研究の応用

Limonin has a wide range of scientific research applications in various fields:

作用機序

リモニンは、さまざまな分子標的と経路を通じて効果を発揮します。 リモニンは、オンコジーンp53とp21の発現を阻害し、シトクロムcやカスパーゼ媒介経路などの内因性経路を活性化することによって、癌細胞のアポトーシスを誘導します . さらに、リモニンは、BCL2/Baxの転写速度を抑制し、内因性アポトーシス経路を活性化することによって、シトクロムCの放出を誘導します .

生化学分析

Biochemical Properties

In citrus fruits, the biosynthetic pathway of limonin starts from the formation of nomilin by squalene, then limonoids such as obacunone and obacunone acid are obtained by the limonoids pathway, and, finally, the limonoids are metabolized to synthesize limonin .

Cellular Effects

Limonin has a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory and analgesic, anti-bacterial and anti-virus, anti-oxidation, liver protection properties . Limonin has also been shown to lead to hepatotoxicity, renal toxicity, and genetic damage .

Molecular Mechanism

Limonin exerts its effects at the molecular level through complex impacts on hepatic metabolic enzyme . The reduction, hydrolysis, and methylation are the main metabolic pathways of limonin .

Temporal Effects in Laboratory Settings

It is known that limonin has poor bioavailability .

Dosage Effects in Animal Models

The effects of limonin vary with different dosages in animal models. The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not clear .

Metabolic Pathways

Limonin is involved in several metabolic pathways. The position and group of the substituents of limonin are key in affecting pharmacological activity and bioavailability .

準備方法

合成経路と反応条件

リモニンは、マセレーション抽出、撹拌抽出、超音波抽出、フラッシュ抽出など、さまざまな方法で合成できます . これらの方法では、溶媒と特定の反応条件を使用して、柑橘類の種子やその他の植物源からリモニンを抽出します。

工業的生産方法

リモニンの工業的生産では、通常、種子や皮などの柑橘類の副産物から大規模に抽出が行われます。 抽出プロセスには、溶媒抽出、ろ過、精製などのステップが含まれており、高純度のリモニンが得られます .

化学反応の分析

反応の種類

リモニンは、酸化、還元、加水分解などのいくつかの種類の化学反応を起こします . これらの反応は、リモニンの構造を変化させ、その薬理学的特性に影響を与える可能性があります。

一般的な試薬と条件

リモニンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、加水分解剤があります . たとえば、シアノ水素化ホウ素ナトリウム、水素化リチウムアルミニウム、水素化ホウ素ナトリウムなどの還元剤を使用して、リモニンを水素化すると、さまざまなリモニン誘導体が生成されます .

生成される主な生成物

リモニンの反応から生成される主な生成物には、水素化リモニン化合物などの誘導体が含まれ、これらは生物学的活性を高めていることが示されています .

科学研究への応用

リモニンは、さまざまな分野で幅広い科学研究に応用されています。

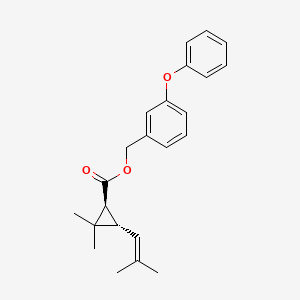

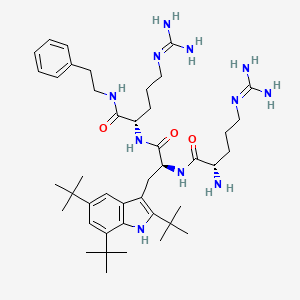

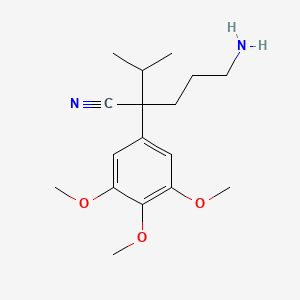

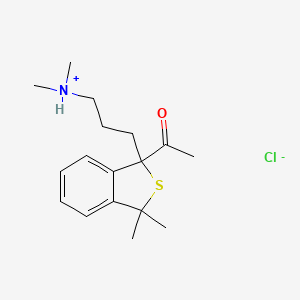

類似化合物との比較

. これらの化合物は、構造と生物学的活性は似ていますが、特定の化学的性質と効果は異なります。 たとえば、ノミリンは、ヒト肝臓ミクロソームにおけるCYP3A4アイソザイムを阻害することが示されていますが、リモニンは、抗癌作用と抗炎症作用についてより一般的に研究されています .

リモニンのユニークな点は、広範な薬理効果と、柑橘類の種子に高濃度で含まれる点であり、さまざまな科学的および産業的用途に貴重な化合物となっています .

特性

IUPAC Name |

19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-15,17,19-20H,5,7,9-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDSLGBFQAGHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859591 | |

| Record name | 12-(Furan-3-yl)-6,6,8a,12a-tetramethyldecahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,8,10(6H,9aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Limonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1180-71-8 | |

| Record name | Limonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

298 °C | |

| Record name | Limonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

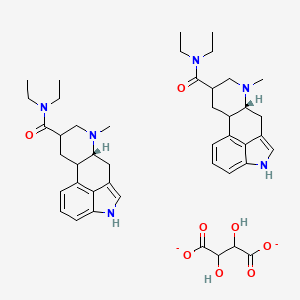

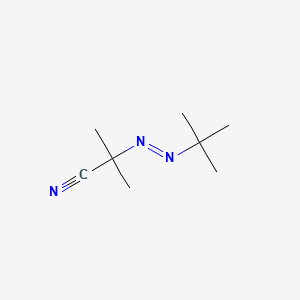

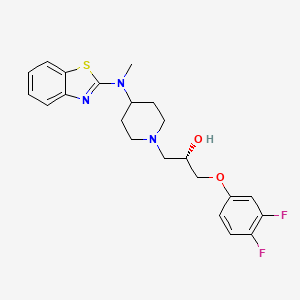

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。